4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
4,6-dimethyl-1-phenylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-8-11(2)14(13(15)9-10)12-6-4-3-5-7-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZGEYSMLUYOFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one typically involves multi-component reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. For instance, the reaction of benzaldehyde, ethyl acetoacetate, and ammonium acetate under reflux conditions can yield the desired dihydropyridine derivative .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as cobalt chloride can be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Hydroxylated dihydropyridine derivatives.
Substitution: Halogenated dihydropyridine derivatives.
Scientific Research Applications
4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one primarily involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers .
Comparison with Similar Compounds
Key Observations:
- Conversely, methyl and phenyl groups (as in the target compound) favor lipophilicity.
- Polarity: Hydroxyl or aminomethyl substituents significantly increase polarity (e.g., 4-hydroxy analog: TPSA = 49.3 Ų vs. target compound’s 29.1 Ų) .
- Biological Relevance: The oxadiazole derivative (C₁₅H₁₃N₃O₂) may exhibit improved receptor-binding due to its planar, electron-deficient heterocycle , whereas the hydrochloride salt of the aminomethyl analog enhances solubility for pharmaceutical formulations .
Biological Activity
Overview
4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one (CAS No. 56061-95-1) is a heterocyclic compound belonging to the dihydropyridine class, characterized by its unique substitution pattern that affects its chemical and biological properties. This compound has garnered interest for its potential applications in pharmacology, particularly as a calcium channel blocker and for its anti-inflammatory properties.
Chemical Structure and Properties
The structure of this compound is defined by:
- A pyridine ring with two methyl groups at positions 4 and 6.
- A phenyl group at position 1.
- A keto group at position 2.
This unique configuration enhances its lipophilicity, potentially improving membrane permeability and interaction with intracellular targets.
Calcium Channel Blocking
As a member of the 1,4-dihydropyridine (1,4-DHP) family, this compound primarily functions by blocking calcium channels. This inhibition prevents calcium ions from entering cells, which is crucial for various physiological processes such as muscle contraction and neurotransmitter release.
Biochemical Pathways
Calcium ions are vital in several cellular mechanisms:
- Muscle contraction
- Neurotransmitter release
- Cell growth regulation
By modulating calcium influx, this compound can induce muscle relaxation and vasodilation, making it potentially useful in treating cardiovascular diseases.
Pharmacological Applications
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Studies have shown that this compound can reduce inflammation markers in various cell types.
- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that derivatives of dihydropyridines exhibit selective cytotoxicity against cancer cell lines such as HT-1080 (human lung fibrosarcoma) and MH-22A (mouse hepatoma), while showing low toxicity to non-cancerous cells .
| Cell Line | Cytotoxicity | Remarks |
|---|---|---|
| HT-1080 | High | Selective cytotoxicity observed |
| MH-22A | High | Selective cytotoxicity observed |
| NIH3T3 | Low | Non-cancerous control |
Case Studies
In a study examining the effects of various dihydropyridine derivatives on lung fibroblasts, it was found that this compound reduced collagen production significantly. This suggests potential applications in fibrotic diseases where collagen deposition is a concern .
Synthetic Routes
The synthesis of this compound typically involves the Hantzsch reaction:
- Reactants : An aldehyde (e.g., benzaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and ammonia or an ammonium salt.
- Conditions : The reaction is conducted under reflux conditions to yield the desired product.
This method allows for the efficient creation of this compound in laboratory settings and can be scaled up for industrial production using continuous flow reactors.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using substituted phenylacetylenes and nitriles under acidic conditions. For example, analogs in the dihydropyridinone family are synthesized via Hantzsch-type cyclization with yields ranging from 60% to 85% depending on solvent polarity and temperature . Catalytic additives like cationic surfactants (e.g., hexadecan-1-aminium bromides) enhance reaction rates by stabilizing intermediates through micelle formation .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar analogs?
- Methodological Answer :
- ¹H NMR : The methyl groups at positions 4 and 6 appear as singlets at δ 2.1–2.3 ppm, while the non-equivalent dihydropyridine protons (H-3 and H-5) split into doublets (δ 5.8–6.2 ppm) due to coupling with adjacent carbonyl groups .
- IR : A strong carbonyl stretch (C=O) at ~1680 cm⁻¹ and aromatic C-H bends (3050–3100 cm⁻¹) confirm the dihydropyridinone core and phenyl substituent .
- MS : Molecular ion peaks at m/z 215 (M⁺) with fragmentation patterns showing loss of methyl groups (M-15) and phenyl rings (M-77) .
Q. What are the common impurities or byproducts formed during the synthesis of this compound?
- Methodological Answer : Over-oxidation of the dihydropyridine ring to pyridine derivatives (e.g., 4,6-dimethyl-2-pyridone) is a key impurity, detectable via HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm). Byproduct formation increases under prolonged heating (>100°C) or excess oxidizing agents .
Advanced Research Questions
Q. How do substituents on the phenyl ring (e.g., electron-withdrawing groups) modulate the compound’s electronic properties and reactivity?
- Methodological Answer : Computational DFT studies (B3LYP/6-31G*) reveal that electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para position of the phenyl ring reduce the HOMO-LUMO gap by 0.3–0.5 eV, enhancing electrophilic reactivity. Experimental validation via Hammett plots (σ values) shows linear correlations between substituent effects and reaction rates in nucleophilic substitution assays .
Q. What strategies resolve contradictions in reported biological activity data for dihydropyridinone derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antimicrobial assays) often arise from variations in bacterial strains or solvent systems. Standardized protocols using Mueller-Hinton broth for Gram-negative bacteria (e.g., E. coli ATCC 25922) and DMSO controls (<1% v/v) improve reproducibility. Meta-analyses of published data should account for logP differences (>3.0 reduces aqueous solubility) .
Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?
- Methodological Answer : Chiral auxiliaries like (R)-BINOL-phosphoric acids induce enantioselectivity during cyclization, achieving up to 90% ee. Asymmetric hydrogenation using Ru-(S)-Synphos catalysts selectively reduces ketone intermediates to alcohols, which are then oxidized to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
